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Compound of Interest

Compound Name:
2-Bromothiazol-5-amine

hydrobromide

CAS No.: 2102409-24-3

Cat. No.: B3002516

Get Quote

Part 1: Executive Summary & Structural Logic
Compound: 2-Bromothiazol-5-amine hydrobromide CAS: 2102409-24-3 Formula: C

H

Br

N

S (Salt form) Molecular Weight: 259.95 g/mol

Structural Analysis for Spectroscopy
The characterization of this molecule hinges on confirming three structural features:

The Thiazole Core: A 5-membered aromatic ring containing Sulfur and Nitrogen.

Regiochemistry (2,5-Substitution): Distinguishing the 2-bromo-5-amino isomer from the more

common 2-amino-5-bromo isomer.
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Salt Formation: The hydrobromide (HBr) salt protonates the exocyclic amine, significantly

altering chemical shifts compared to the free base.

Key Spectroscopic Marker:

Symmetry Breaking: Unlike unsubstituted thiazole, this molecule has only one aromatic

proton (H-4). The absence of H-4/H-5 coupling is the primary NMR diagnostic.

Isotopic Pattern: Mass spectrometry must show the characteristic 1:1 doublet for the

Bromine atom (

Br/

Br).

Part 2: Experimental Protocols
Synthesis & Purity Context
To understand the impurities you might see, it is vital to know the genesis of the sample. The

standard route involves the nitration of 2-bromothiazole followed by a selective reduction.

Precursor: 2-Bromothiazole.[1][2][3][4][5]

Intermediate: 2-Bromo-5-nitrothiazole (Caution: 2-position is labile to nucleophilic attack).

Reduction: Selective reduction (e.g., Fe/AcOH or SnCl

) is required to avoid debromination (removing the Br).

Salt Formation: The free amine is unstable and prone to oxidation; it is trapped immediately

as the HBr salt.

Sample Preparation for NMR
Solvent:DMSO-d

is the mandatory solvent. The HBr salt is likely insoluble in CDCl

. DMSO also slows proton exchange, allowing the observation of the ammonium protons.
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Concentration: 10–15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Part 3: Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)[3][5][6][7]
1.

H NMR Data (400 MHz, DMSO-d

)
Note: Values are derived from substituent chemical shift additivity rules and analogous thiazole

salts.
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Position Type
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

NH Exocyclic 6.5 – 9.0 Broad Singlet 3H

Ammonium

protons.

Broadened

due to

exchange.

Shift varies

with

concentration

and water

content.

H-4 Aromatic 7.8 – 8.2 Singlet 1H

The only ring

proton.

Deshielded

by the

adjacent

ammonium

salt (-I effect)

and the

bromine at C-

2.

Impurities

H-4/H-5 Precursor 7.6 / 7.9 Doublets

Indicates

unreacted 2-

bromothiazol

e.

Solvent DMSO 2.50 Quintet
Residual

solvent.

Water
H

O
3.33 Broad

HBr salts are

hygroscopic.
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Diagnostic Check:

If you see a pair of doublets (

Hz), your sample contains the starting material (2-bromothiazole).

If you see a singlet around 7.2 ppm, it may be the free base or the 2-amino-5-bromo isomer

(where the proton is at H-4, but the environment is different).

2.

C NMR Data (100 MHz, DMSO-d

)

Carbon
Shift (

ppm)
Environment

C-2 135 – 140

Attached to Br and N. The C-

Br bond typically resonates

here in thiazoles.

C-5 145 – 155

Attached to N (amine) and S.

Deshielded by the

heteroatoms.

C-4 130 – 138

The only methine (CH) carbon.

Intensity will be higher than

quaternary C-2/C-5 in proton-

decoupled spectra.

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Frequency (cm

)
Intensity Functional Group Vibrational Mode

2600 – 3200 Broad, Strong
Ammonium (R-NH

)

N-H Stretching

(Multiple bands,

"Amine Salt"

envelope)

1580 – 1620 Medium Thiazole Ring C=N Stretching

1480 – 1520 Medium Thiazole Ring C=C Ring Breathing

650 – 720 Medium/Strong C-Br

Carbon-Bromine

Stretching (Fingerprint

region)

C. Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode)

Observed Ion: [M-HBr+H]

= [M+H]

of the free base.

Base Peak:m/z 178.9 and 180.9.

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

(

Br) and

(

Br) peaks.

Peak A: ~179 amu

Peak B: ~181 amu (Equal intensity to Peak A).
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Note: If the M+2 peak is absent or very small, the Bromine has been lost (debromination

impurity).

Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound,

highlighting the critical decision points (diamonds) where spectroscopic data is used to accept

or reject the batch.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-Bromothiazole

Step 1: Nitration
(HNO3/H2SO4)

Intermediate:
2-Bromo-5-nitrothiazole

Step 2: Selective Reduction
(Fe/AcOH or SnCl2)

Step 3: HBr Salt Formation
(Stabilization)

Target:
2-Bromothiazol-5-amine HBr

QC: 1H NMR (DMSO-d6)

Sample Prep

QC: Mass Spec

If Singlet @ 8.0ppm

Batch Release

1:1 Br Isotope Pattern

Reject (Debrominated)

No Br Pattern

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3002516/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-of-2-bromothiazol-5-amine-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Analytical workflow for the synthesis and validation of 2-Bromothiazol-5-amine HBr,

emphasizing critical QC checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 2-Bromothiazol-
5-amine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3002516/docs#technical-guide-spectroscopic-data-
of-2-bromothiazol-5-amine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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